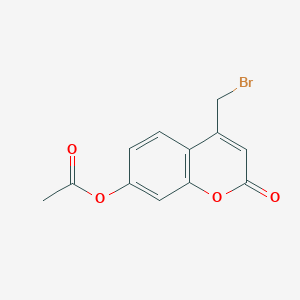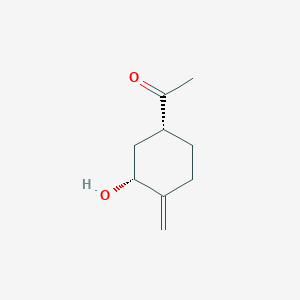
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI), also known as R-(+)-3-hydroxy-4,5-epoxycyclohexyl methyl ketone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
作用机制
The mechanism of action of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is not fully understood. However, it has been proposed that it acts by modulating the activity of ion channels and receptors in the central nervous system. Specifically, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and convulsions. It has also been found to inhibit the activity of voltage-gated calcium channels, which play a role in pain transmission.
生化和生理效应
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to reduce pain by inhibiting the activity of pain-sensing neurons. It has also been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and emotion.
实验室实验的优点和局限性
One advantage of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a useful tool for studying the mechanisms underlying pain and inflammation. Additionally, its anticonvulsant, anxiolytic, and antidepressant effects make it a valuable compound for investigating the neurobiology of these conditions. However, one limitation of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is its potential toxicity. It has been shown to have hepatotoxic effects in animal studies, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI). One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to investigate its potential therapeutic applications in humans. Another area of future research is the development of new synthetic routes for Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the safety and toxicity of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in humans, as well as its potential interactions with other drugs.
合成方法
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) can be synthesized through a multistep process starting from cyclohexene. The first step involves the epoxidation of cyclohexene using a peracid to produce the corresponding epoxide. The epoxide is then subjected to a ring-opening reaction with hydroxide ions to form the diol intermediate. The diol intermediate is then oxidized to produce Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI).
科学研究应用
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent analgesic and anti-inflammatory properties. Furthermore, it has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. Additionally, Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
116872-43-6 |
|---|---|
产品名称 |
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
1-[(1R,3R)-3-hydroxy-4-methylidenecyclohexyl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(7(2)10)5-9(6)11/h8-9,11H,1,3-5H2,2H3/t8-,9-/m1/s1 |
InChI 键 |
IUZYGGBTACWBKN-RKDXNWHRSA-N |
手性 SMILES |
CC(=O)[C@@H]1CCC(=C)[C@@H](C1)O |
SMILES |
CC(=O)C1CCC(=C)C(C1)O |
规范 SMILES |
CC(=O)C1CCC(=C)C(C1)O |
同义词 |
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



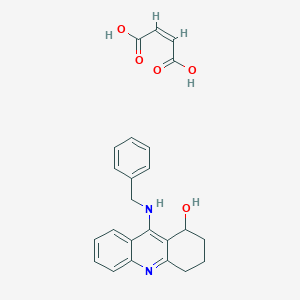
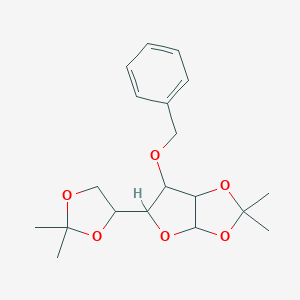
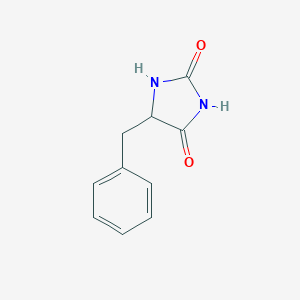
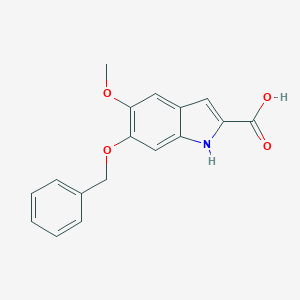
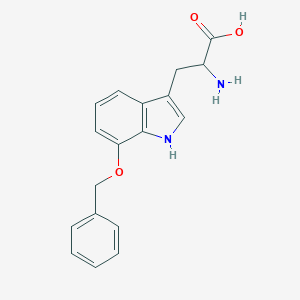
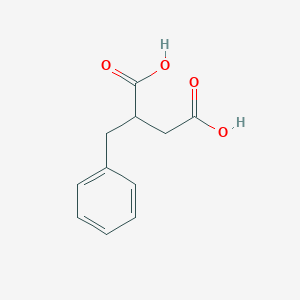
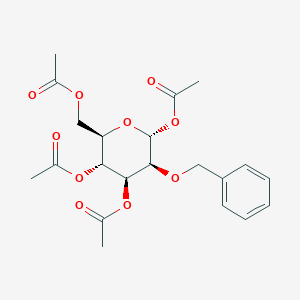
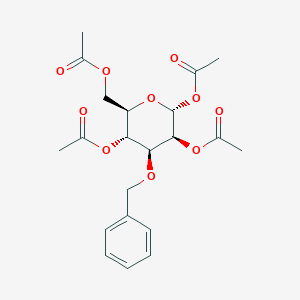


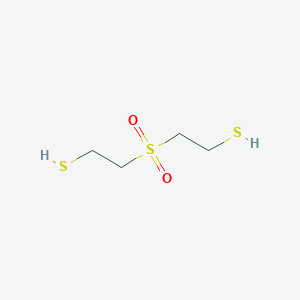
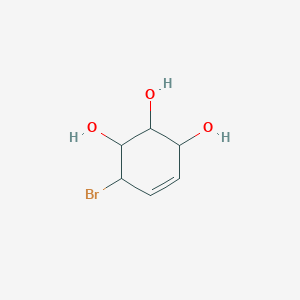
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
